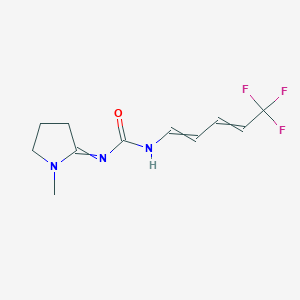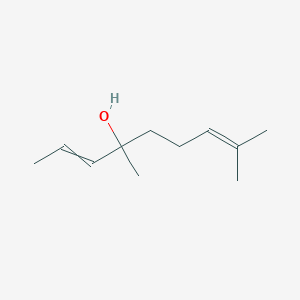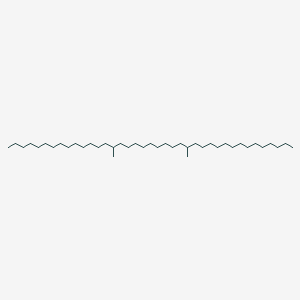
N-(4-Amino-2-chloro-3-nitrobenzene-1-sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Amino-2-chloro-3-nitrobenzene-1-sulfonyl)acetamide is an organic compound that features a complex aromatic structure It contains functional groups such as amino, chloro, nitro, and sulfonyl, which contribute to its unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-chloro-3-nitrobenzene-1-sulfonyl)acetamide typically involves multiple steps, including nitration, sulfonation, and acylation reactions. One common synthetic route starts with the nitration of chlorobenzene to form 4-nitrochlorobenzene. This intermediate undergoes sulfonation to yield 4-nitro-2-chlorobenzenesulfonic acid, which is then reacted with ammonia to introduce the amino group, forming 4-amino-2-chloro-3-nitrobenzenesulfonic acid. Finally, acylation with acetic anhydride produces this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Amino-2-chloro-3-nitrobenzene-1-sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as tin(II) chloride (SnCl₂) or iron (Fe) in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Amino-2-chloro-3-nitrobenzene-1-sulfonyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-Amino-2-chloro-3-nitrobenzene-1-sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitroacetanilide: Similar structure but lacks the sulfonyl and chloro groups.
4-Chloronitrobenzene: Contains the nitro and chloro groups but lacks the amino and sulfonyl groups.
4-Aminobenzenesulfonamide: Contains the amino and sulfonyl groups but lacks the nitro and chloro groups.
Uniqueness
N-(4-Amino-2-chloro-3-nitrobenzene-1-sulfonyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
88345-07-7 |
|---|---|
Formule moléculaire |
C8H8ClN3O5S |
Poids moléculaire |
293.69 g/mol |
Nom IUPAC |
N-(4-amino-2-chloro-3-nitrophenyl)sulfonylacetamide |
InChI |
InChI=1S/C8H8ClN3O5S/c1-4(13)11-18(16,17)6-3-2-5(10)8(7(6)9)12(14)15/h2-3H,10H2,1H3,(H,11,13) |
Clé InChI |
VSKAEWGGVGHKRW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NS(=O)(=O)C1=C(C(=C(C=C1)N)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)

![Hydrazinecarboxylic acid, [(4-nitrophenyl)methylene]-, methyl ester](/img/structure/B14390239.png)


![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)

![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
![2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one](/img/structure/B14390274.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one](/img/structure/B14390279.png)
![Decahydro-6,10-methanopyrido[1,2-a]azepine](/img/structure/B14390291.png)
![3-[4-(2,2-Diethoxyethoxy)phenyl]-1-(pyridin-4-YL)prop-2-EN-1-one](/img/structure/B14390293.png)
![4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14390294.png)
